2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
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Overview
Description
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and two cyano groups attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5,6,7,8-tetrahydroquinoline with suitable nitrile sources in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the hydroxy and cyano groups, resulting in different chemical properties.
5,6,7,8-Tetrahydroquinoline: A simpler structure without the additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and cyano groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-7-2-3-11-8(4-7)9(5-13)10(6-14)12(16)15-11/h7H,2-4H2,1H3,(H,15,16) |
InChI Key |
WEVHQPWPTNEESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=O)N2)C#N)C#N |
Origin of Product |
United States |
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